Dehydroacetic acid

Cosmetic Preservation Antimicrobial Activity pH Stability

Preservative failure at near-neutral pH is a recurring supply chain risk when weak-acid alternatives like benzoic acid (pKa 4.2) are substituted without adjusting for pKa-driven activity loss. Dehydroacetic acid (DHA, pKa 5.26) directly mitigates this: it retains 16% active undissociated form at pH 6 vs. just 1.5% for benzoic acid. • Effective up to pH 6.5; ECOCERT/COSMOS certified for natural cosmetics. • Lower MIC than sorbic acid against Aspergillus & Penicillium spp. • 3.43 log reduction vs. A. acidoterrestris at 270 mg/L in pasteurized juice. • Standardized purity ≥98%; bulk & research quantities in stock.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 16807-48-0
Cat. No. B231827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroacetic acid
CAS16807-48-0
Synonymsdehydroacetic acid
dehydroacetic acid ion (1-)
dehydroacetic acid, potassium ion (1-)
dehydroacetic acid, sodium ion (1-)
dehydroacetic acid, sodium monohydrate ion (1-)
dehydroacetic acid, zinc ion (1-)
DHA-S
DHAS
dihydroxyacetone sulfate
sodium dehydroacetate
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C(=O)O1)C(=O)C
InChIInChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3
InChIKeyPGRHXDWITVMQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C
SOL IN ALKALIES
water solubility = 690 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroacetic Acid: Procurement & Technical Overview


Dehydroacetic acid (DHA, CAS 16807-48-0, also 520-45-6) is a pyran-2,4-dione derivative that functions as a broad-spectrum, weak-acid preservative. It is widely utilized in cosmetics, personal care products, and certain food applications for its antimicrobial properties [1]. As a synthetically produced organic acid (pKa ~5.26–5.27), it is characterized by its colorless to white crystalline powder form, limited water solubility, and compatibility with a range of formulations, including those seeking ECOCERT/COSMOS certification .

Dehydroacetic Acid Substitution Pitfalls


In-class substitution of weak organic acid preservatives is a common procurement pitfall due to their steep, non-linear loss of antimicrobial activity as pH increases. This pH-dependence, governed by the acid's pKa, dictates the fraction of active undissociated molecules available to penetrate microbial cells. Dehydroacetic acid, with a pKa of 5.26–5.27, retains significant active form at pH ranges where common alternatives like benzoic acid (pKa 4.2) and sorbic acid (pKa 4.76) are largely ineffective [1]. Consequently, replacing DHA with a superficially similar acid without adjusting use-levels or pH often results in inadequate preservation and product spoilage, making direct, data-driven selection critical for procurement and formulation integrity.

Dehydroacetic Acid Evidence Guide


Active Form Retention vs. Sorbic and Benzoic Acids

Dehydroacetic acid (DHA) demonstrates significantly greater retention of its antimicrobially active, undissociated form at higher, more formulation-relevant pH values compared to sorbic acid and benzoic acid [1].

Cosmetic Preservation Antimicrobial Activity pH Stability

Efficacy vs. Sodium Benzoate in Fermented Foods

In applications with acidic pH (pH < 5), sodium dehydroacetate (the salt form of DHA) demonstrates markedly superior efficacy against key spoilage organisms compared to the widely used sodium benzoate [1].

Food Preservation Yeast and Mold Inhibition Fermented Condiments

Alicyclobacillus Control in Fruit Juices

Dehydroacetic acid was one of only three preservatives (out of seven tested) found to be effective against both the growth of, and guaiacol production by, the spoilage bacterium A. acidoterrestris in apple juice [1].

Beverage Preservation Thermo-acidophilic Bacteria Spoilage Control

Inhibition of E. coli vs. Sodium Benzoate and Sorbate

In a direct comparison, sodium dehydroacetate showed greater antibacterial activity against Escherichia coli than two other commonly used food preservatives [1].

Food Microbiology Antibacterial Activity Food Spoilage

Antifungal MIC Comparison vs. Sorbic Acid

In a study modeling low-acid intermediate moisture foods, dehydroacetic acid (DHA) exhibited generally lower minimum inhibitory concentrations (MICs) than the commonly used reference preservative, sorbic acid, against several important food spoilage fungi [1].

Antifungal Activity Food Preservation Intermediate Moisture Foods

Dehydroacetic Acid: Key Applications


Cosmetic and Personal Care Preservation

Based on evidence that dehydroacetic acid retains 16% of its active form at pH 6, compared to only 1.5% for benzoic acid, it is ideally suited for preserving leave-on and rinse-off emulsions and aqueous formulations with a near-neutral pH [1]. Its ECOCERT and COSMOS approvals further support its use in natural and organic cosmetic lines where synthetic preservatives like parabens are avoided .

Fermented Condiment Preservation

Given its 2-fold to 25-fold greater efficacy against yeasts and molds than sodium benzoate at pH < 5, sodium dehydroacetate is a high-performance alternative for preventing fungal spoilage in soy sauce, vinegar-based dressings, and pickled products [2]. Its selection can mitigate the risk of visible mold growth and off-flavors during extended shelf life.

Alicyclobacillus Control in Juices and Beverages

Unlike potassium sorbate or sodium benzoate, which are ineffective against A. acidoterrestris, dehydroacetic acid at 270 mg/L achieves a significant 3.43 log reduction in bacterial count and prevents the formation of medicinal off-flavors (guaiacol) in pasteurized apple juice [3]. This makes it a critical preservative for juice manufacturers targeting this specific, resilient spoilage organism.

Intermediate-Moisture Food Preservation

Comparative MIC data showing generally lower inhibitory concentrations than sorbic acid against common spoilage fungi (Aspergillus spp., Penicillium spp.) support the use of DHA in low-acid, intermediate-moisture foods like baked goods, confectionery fillings, and certain pet foods [4]. This can translate to enhanced mold-free shelf life compared to sorbate-based preservation systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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